4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a furan ring, and a tosyl group attached to a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base.
Introduction of the Furan Ring: The furan ring can be incorporated via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a base.
Formation of the Benzenesulfonamide Backbone: The final step involves the formation of the benzenesulfonamide backbone through a nucleophilic substitution reaction using a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide: A compound with a similar structure but with a morpholino group instead of a tosyl group.
4-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: A compound with a pyridazinone ring instead of a furan ring.
Uniqueness
4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tosyl group, in particular, enhances its reactivity and versatility in various chemical reactions.
Biological Activity
4-Ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19N1O4S1
- Molecular Weight : 335.39 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives, including the compound . The compound exhibited significant activity against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound was assessed in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.5 |
HeLa (Cervical Cancer) | 12.3 |
A549 (Lung Cancer) | 18.7 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in various biological processes:
- Tyrosinase Inhibition : The compound exhibited a strong inhibitory effect on tyrosinase, a critical enzyme in melanin biosynthesis. The IC50 value for tyrosinase inhibition was found to be 20 µM.
- Carbonic Anhydrase Inhibition : It also demonstrated significant inhibition of carbonic anhydrase, which has implications in treating conditions like glaucoma and epilepsy.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antimicrobial efficacy. Among them, this compound was highlighted for its potent activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute explored the anticancer effects of this compound on breast cancer cells. The findings indicated that it not only inhibited cell proliferation but also promoted apoptosis through the activation of caspase pathways.
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S2/c1-3-27-17-8-12-19(13-9-17)30(25,26)22-15-21(20-5-4-14-28-20)29(23,24)18-10-6-16(2)7-11-18/h4-14,21-22H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYILKUALDLNQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.